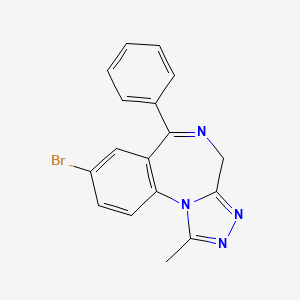
溴马唑仑
描述
溴马唑仑,也称为 8-溴-6-苯基-1-甲基-4H-苯并[f][1,2,4]三唑并[4,3-a][1,4]二氮杂卓,是一种三唑并苯并二氮杂卓类化合物。它首次合成于 1976 年,但从未被用于医疗用途。溴马唑仑已成为一种新型毒品,并于 2016 年在瑞典首次被发现。 它在结构上与阿普唑仑类似,只是溴原子取代了氯原子 .
科学研究应用
溴马唑仑在科学研究中有多种应用,包括:
化学: 用作分析化学中检测和定量苯并二氮杂卓的参考标准。
生物学: 研究其对中枢神经系统的影响及其与γ-氨基丁酸 (GABA) 受体的相互作用。
医学: 研究其潜在的治疗效果,尽管尚未获批用于医疗用途。
作用机制
溴马唑仑通过调节γ-氨基丁酸 (GABA) 的作用发挥其作用,GABA 是中枢神经系统中主要的抑制性神经递质。它与 GABA-A 受体结合,产生构象变化并增强其抑制效应。 这种相互作用增强了 GABA 的作用,导致神经元活动抑制增强,神经元兴奋性降低 .
生化分析
Biochemical Properties
Bromazolam interacts with the gamma-aminobutyric acid type A (GABA_A) receptors in the brain. It acts as a non-subtype selective agonist at the benzodiazepine site of these receptors, with binding affinities of 2.81 nM at the alpha-1 subtype, 0.69 nM at the alpha-2 subtype, and 0.62 nM at the alpha-5 subtype . By binding to these receptors, Bromazolam enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and producing its sedative and anxiolytic effects.
Cellular Effects
Bromazolam influences various types of cells and cellular processes. It enhances the inhibitory neurotransmission mediated by GABA_A receptors, leading to hyperpolarization of neurons and reduced neuronal excitability. This results in muscle relaxation, sedation, and anxiolysis. Bromazolam also affects cell signaling pathways by modulating the activity of GABA_A receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bromazolam involves its binding to the benzodiazepine site on GABA_A receptors. This binding increases the affinity of GABA for its receptor, enhancing the inhibitory effects of GABA on neuronal activity. Bromazolam does not directly activate the GABA_A receptors but potentiates the effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in the sedative, anxiolytic, and muscle relaxant effects observed with Bromazolam.
Dosage Effects in Animal Models
The effects of Bromazolam vary with different dosages in animal models. At low doses, Bromazolam produces sedative and anxiolytic effects without significant adverse effects. At higher doses, Bromazolam can cause muscle relaxation, amnesia, and sedation. Toxic or adverse effects, such as respiratory depression and motor impairment, have been observed at high doses . The threshold effects and dose-response relationship of Bromazolam are important considerations for its therapeutic use.
Metabolic Pathways
Bromazolam undergoes biotransformation in the body, primarily through hepatic metabolism. The metabolic pathways of Bromazolam involve phase I and phase II reactions. In phase I metabolism, Bromazolam is hydroxylated and demethylated by cytochrome P450 enzymes. In phase II metabolism, the metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion . The enzymes involved in the metabolism of Bromazolam include cytochrome P450 isoforms, such as CYP3A4 and CYP2C19.
Transport and Distribution
Bromazolam is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its pharmacological effects. Bromazolam interacts with transporters and binding proteins, such as albumin, which can influence its distribution and localization within the body . The transport and distribution of Bromazolam are important factors in determining its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Bromazolam is primarily within the central nervous system, where it interacts with GABA_A receptors on the neuronal cell membrane. Bromazolam does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization within the central nervous system is crucial for its activity and function . The subcellular localization of Bromazolam is an important aspect of its pharmacological profile.
准备方法
合成路线和反应条件: 溴马唑仑的合成涉及将溴原子引入苯并二氮杂卓结构中。该过程通常从形成三唑并苯并二氮杂卓核心开始,然后在 8 位进行溴化。 反应条件通常涉及在受控温度和溶剂条件下使用溴或溴化剂 .
工业生产方法: 溴马唑仑的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用自动化反应器和连续流系统可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型: 溴马唑仑会发生各种化学反应,包括:
氧化: 溴马唑仑可以被氧化形成羟基化代谢物。
还原: 还原反应可以将溴马唑仑转化为其还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂.
主要形成产物:
氧化: 羟基化溴马唑仑衍生物。
还原: 溴马唑仑的还原形式。
取代: 具有不同官能团的取代衍生物.
相似化合物的比较
溴马唑仑与其他苯并二氮杂卓类药物相似,例如阿普唑仑、氟溴马唑仑和氯硝西泮。 由于在 8 位存在溴原子,它与它的类似物有所不同:
阿普唑仑: 8 位的氯原子。
氟溴马唑仑: 苯环上 2 位的氟原子。
氯硝西泮: 苯环上 2 位的氯原子.
这些结构差异会导致其药理学特性和效力发生变化。
属性
IUPAC Name |
8-bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIOBKDDQAYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024058 | |
| Record name | Bromazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71368-80-4 | |
| Record name | 8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71368-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071368804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901024058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMC9OT97Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



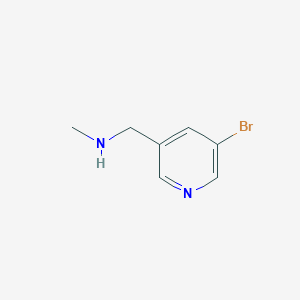

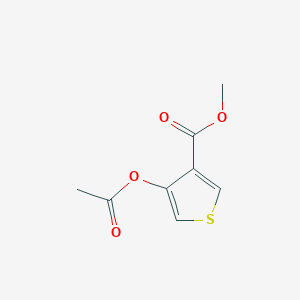
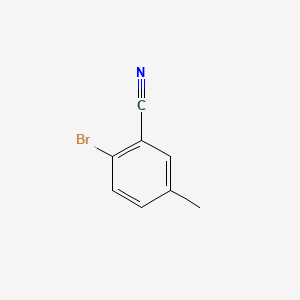

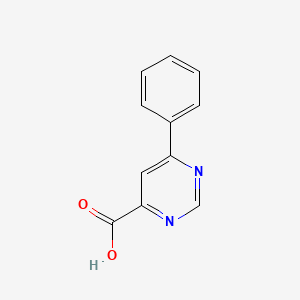

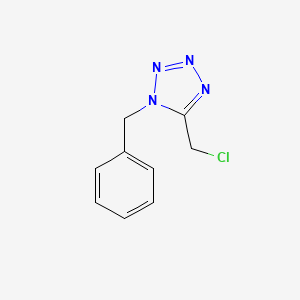
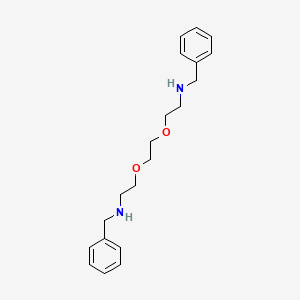
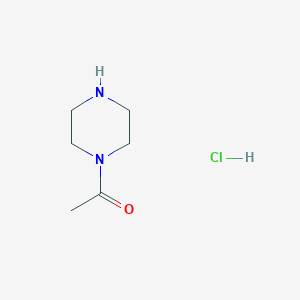

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)

